4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazoline core linked to a piperazine ring substituted with a 2-methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core and the piperazine derivative. One common method includes:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Preparation of Piperazine Derivative: The piperazine ring substituted with a 2-methoxyphenyl group can be prepared by reacting 2-methoxyphenylamine with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the quinazoline core with the piperazine derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can lead to effects like smooth muscle relaxation, making it a potential candidate for treating conditions like hypertension .
Comparison with Similar Compounds
4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension management.
Biological Activity
4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline is a compound that belongs to the quinazoline family, which has been extensively studied for its diverse biological activities. Quinazolines and their derivatives have been recognized for their pharmacological potential, exhibiting a range of effects including anticancer, antibacterial, anti-inflammatory, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by their structural characteristics. The incorporation of various substituents can enhance or diminish their pharmacological effects. For this compound, the methoxy group on the phenyl ring plays a critical role in modulating its activity.
Key Structural Features:
- Quinazoline Core : Provides a stable framework for biological activity.
- Piperazine Linkage : Enhances solubility and bioavailability.
- Methoxy Substituent : Influences receptor binding and activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds containing the quinazoline scaffold have shown significant inhibition against various cancer cell lines, including breast and lung cancer. A study reported that certain quinazoline derivatives exhibited IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .
Antibacterial Activity
Quinazolines have demonstrated antibacterial properties against a range of pathogens. A recent investigation into piperazine-fused quinazoline derivatives revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups like methoxy has been associated with enhanced antibacterial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has also been documented. Compounds with structural modifications similar to this compound have shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The methoxy group contributes to the selectivity and potency of these compounds as COX inhibitors .
Analgesic Activity
Research indicates that quinazoline derivatives possess analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves modulation of pain pathways through COX inhibition and other analgesic pathways .
Case Studies
- Anticancer Screening : A series of piperazine-linked quinazolines were synthesized and screened for anticancer activity against various cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxic effects, with some achieving IC50 values below 10 μM .
- Antibacterial Evaluation : A study evaluated the antibacterial activity of several quinazoline derivatives, including those with methoxy substitutions. Results showed that these compounds effectively inhibited bacterial growth, particularly against Gram-positive bacteria .
Data Table: Biological Activities of Quinazoline Derivatives
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C19H20N4O/c1-24-18-9-5-4-8-17(18)22-10-12-23(13-11-22)19-15-6-2-3-7-16(15)20-14-21-19/h2-9,14H,10-13H2,1H3 |
InChI Key |
CLBFLRTUMYCASL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.